molecular formula C11H10O B1143189 Benzaldehyde, 2-(1,3-butadienyl)- (9CI) CAS No. 171732-77-7

Benzaldehyde, 2-(1,3-butadienyl)- (9CI)

Cat. No.: B1143189
CAS No.: 171732-77-7
M. Wt: 158.2
InChI Key: CMFAYGXRJXBNMM-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(1,3-butadienyl)- (9CI) (CAS: 171732-77-7) is an aromatic aldehyde derivative featuring a 1,3-butadienyl substituent at the 2-position of the benzaldehyde ring. Its molecular formula is C₁₁H₁₀O, with a molar mass of 158.2 g/mol . The aldehyde group at the para position relative to the dienyl substituent may influence reactivity in synthetic applications, such as nucleophilic additions or polymerizations .

Properties

CAS No.

171732-77-7

Molecular Formula

C11H10O

Molecular Weight

158.2

IUPAC Name

2-buta-1,3-dienylbenzaldehyde

InChI

InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2

InChI Key

CMFAYGXRJXBNMM-UHFFFAOYSA-N

SMILES

C=CC=CC1=CC=CC=C1C=O

Synonyms

Benzaldehyde, 2-(1,3-butadienyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

Benzaldehyde, 2-(1,3-butadienyl)- possesses a unique structure characterized by a benzaldehyde moiety attached to a butadiene side chain. This configuration contributes to its reactivity due to the presence of both the aldehyde functional group and the conjugated diene. The compound's conjugated system enhances its properties compared to simpler aldehydes, making it a valuable intermediate in organic synthesis.

Key Reactions:

  • Aldol Condensation: The aldehyde group can participate in aldol reactions, forming β-hydroxy aldehydes or ketones.
  • Diels-Alder Reactions: The conjugated diene can act as a diene in Diels-Alder reactions, allowing for the formation of cyclohexene derivatives.
  • Wittig Reactions: The compound can be utilized in Wittig reactions to generate alkenes from aldehydes .

Materials Science

Benzaldehyde, 2-(1,3-butadienyl)- is used in the development of hyperbranched conjugated polymers. These polymers have been synthesized using this compound as a precursor and exhibit properties suitable for applications such as fluorescence chemosensors for detecting metal ions like Fe³⁺. The polymers' ability to coordinate with metal ions enhances their utility in environmental monitoring and biological applications .

Pharmaceuticals

Research has indicated that derivatives of benzaldehyde compounds can act as allosteric modulators of hemoglobin. This property is particularly relevant for treating disorders related to oxygen transport in the body. The modulation of hemoglobin's conformation can potentially improve tissue oxygenation in various medical conditions .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its reactive functional groups. It can be employed in various coupling reactions and transformations that lead to more complex organic structures .

Case Studies

Case Study 1: Fluorescent Sensors
A study demonstrated the use of hyperbranched conjugated polymers derived from Benzaldehyde, 2-(1,3-butadienyl)- for detecting Fe³⁺ ions. The polymers showed significant fluorescence quenching upon interaction with iron ions, indicating their potential for environmental sensing applications .

Case Study 2: Hemoglobin Modulation
Another investigation explored substituted benzaldehydes similar to Benzaldehyde, 2-(1,3-butadienyl)- as allosteric modulators of hemoglobin. These compounds were found to enhance oxygen delivery in tissues affected by conditions like sickle cell disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are positional or stereoisomers of Benzaldehyde, 2-(1,3-butadienyl)- (9CI), differing in substituent placement or double-bond geometry:

Benzaldehyde, 3-(1,3-butadienyl)-, (E)- (9CI) (CAS: 106966-23-8)

  • Molecular Formula : C₁₁H₁₀O
  • Molar Mass : 158.2 g/mol
  • Key Properties :
    • Stereochemistry: (E)-configuration at the butadienyl double bond .
    • Calculated XLogP3: 3.0 , indicating moderate hydrophobicity .
    • Topological Polar Surface Area (TPSA): 17.1 Ų , similar to the 2-substituted analog, suggesting comparable solubility profiles .

Benzaldehyde, 4-(1,3-butadienyl)-, (Z)- (9CI) (CAS: 106966-22-7)

  • Molecular Formula : C₁₁H₁₀O
  • Molar Mass : 158.2 g/mol
  • Key Properties :
    • Stereochemistry: (Z)-configuration at the butadienyl chain .
    • Predicted Boiling Point: 290.0 ± 19.0 °C .
    • Density: 1.029 ± 0.06 g/cm³ .
  • Structural Impact : The 4-substituted (Z)-isomer places the dienyl group para to the aldehyde, creating a linear conjugated system. The (Z)-geometry introduces steric hindrance between substituents, which may affect polymerization or cycloaddition reactions .

Benzaldehyde, 4-(1,3-butadienyl)-, (E)- (9CI) (CAS: N/A)

  • Molecular Formula : C₁₁H₁₀O
  • Molar Mass : 158.2 g/mol
  • Key Properties :
    • Stereochemistry: (E)-configuration .
    • XLogP3: 2.8 , slightly less hydrophobic than the 3-substituted isomer .

Comparative Data Table

Property 2-(1,3-Butadienyl) (9CI) 3-(1,3-Butadienyl), (E) (9CI) 4-(1,3-Butadienyl), (Z) (9CI)
CAS Number 171732-77-7 106966-23-8 106966-22-7
Molecular Formula C₁₁H₁₀O C₁₁H₁₀O C₁₁H₁₀O
Molar Mass (g/mol) 158.2 158.2 158.2
Substituent Position 2 3 4
Stereochemistry Not specified (E) (Z)
XLogP3 N/A 3.0 2.8
TPSA (Ų) N/A 17.1 17.1
Predicted Boiling Point (°C) N/A N/A 290.0 ± 19.0

Key Research Findings

Stereochemical Influence : The (E)-isomers (e.g., 3-substituted) exhibit higher XLogP3 values than (Z)-isomers, suggesting greater hydrophobicity due to reduced polarity .

Positional Effects :

  • The 2-substituted derivative may experience steric hindrance between the aldehyde and dienyl groups, limiting rotational freedom .
  • The 4-substituted (Z)-isomer’s predicted high boiling point (~290°C) implies strong intermolecular forces, likely from dipole-dipole interactions involving the aldehyde group .

Preparation Methods

Twofold Sonogashira Coupling of Propargylic Derivatives

The most structurally relevant precedent emerges from the twofold Sonogashira coupling methodology developed for 2,3-diethynyl-1,3-butadienes (DEBDs). This approach utilizes 2-butyn-1,4-diol dicarbonates as central building blocks, which undergo sequential coupling with terminal alkynes under Pd(0) catalysis. Applied to benzaldehyde derivatives, the reaction sequence would involve:

2-Butyn-1,4-diol dicarbonate+2 HC≡C-ArPd(PPh3)4,CuI2,3-Diethynyl-1,3-butadieneHydrolysis to benzaldehyde\text{2-Butyn-1,4-diol dicarbonate} + 2 \text{ HC≡C-Ar} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{2,3-Diethynyl-1,3-butadiene} \rightarrow \text{Hydrolysis to benzaldehyde}

Critical reaction parameters from DEBD synthesis:

  • Catalyst system: Pd(PPh₃)₄ (5 mol%) with CuI co-catalyst

  • Solvent: THF/Et₃N (3:1) at 60°C

  • Typical yields: 45-68% for DEBD analogs

  • Key limitation: Competing polymerization requires careful stoichiometric control

Suzuki-Miyaura Coupling with Boronates

Palladium-mediated cross-coupling of 2,3-dihalo-1,3-butadienes with benzaldehyde-derived boronates presents an alternative route. The method capitalizes on the transpositional coupling observed in Pd-catalyzed reactions of propargylic diols:

2,3-Dibromo-1,3-butadiene+ArB(OH)2Pd(OAc)2,SPhos2-(Aryl)-1,3-butadieneOxidation to benzaldehyde\text{2,3-Dibromo-1,3-butadiene} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{SPhos}} \text{2-(Aryl)-1,3-butadiene} \rightarrow \text{Oxidation to benzaldehyde}

Optimized conditions from related systems:

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
LigandSPhos (4 mol%)
BaseK₃PO₄ (3 equiv)
SolventDME/H₂O (4:1)
Temperature80°C
Typical conversion78-92%

Organocatalytic Enantioselective Assembly

Recent advances in Brønsted acid catalysis enable stereocontrolled construction of 1,3-butadienyl motifs. While developed for carbinol derivatives, the methodology suggests adaptability for benzaldehyde systems through post-synthetic oxidation:

α-Alkyl homoallenyl boronate+AldehydeChiral phosphoric acid(Z)-1,3-Butadienyl carbinolOxidative cleavage\text{α-Alkyl homoallenyl boronate} + \text{Aldehyde} \xrightarrow{\text{Chiral phosphoric acid}} \text{(Z)-1,3-Butadienyl carbinol} \rightarrow \text{Oxidative cleavage}

Critical stereochemical control elements:

  • Catalyst: TRIP-type phosphoric acid (10 mol%)

  • Solvent: Toluene at -40°C

  • Z-selectivity: >30:1

  • Enantiomeric excess: 94-99%

  • Oxidation pathway: TEMPO/NaClO₂ system (83% yield in model systems)

Oxidative Coupling of Propargyl Aldehydes

Building on industrial 2,3-butanedione synthesis methods, a modified oxidative coupling approach could generate the target compound:

2 Propargyl benzaldehydeMnO2/Bi2O3Conjugated diene via oxidative dimerization2 \text{ Propargyl benzaldehyde} \xrightarrow{\text{MnO}2/\text{Bi}2\text{O}_3} \text{Conjugated diene via oxidative dimerization}

Adapted reaction parameters from diketone synthesis:

ComponentRoleOptimal Loading
MnO₂Oxidant15 mol%
Bi₂O₃Co-catalyst5 mol%
SolventAcetonitrileNeat
Temperature140°C
PressureAutoclave (3 atm)
Conversion80-91%
Selectivity73-83%

Retrosynthetic Analysis and Pathway Comparison

Strategic Bond Disconnections

  • Path A : C-C bond formation between benzaldehyde and butadienyl fragment via cross-coupling

  • Path B : Conjugated diene assembly through [2+2] cycloreversion of norbornene derivatives

  • Path C : Tandem aldol condensation/elimination from cinnamaldehyde precursors

Comparative Efficiency Metrics

Synthetic pathway evaluation based on analogous systems:

MethodAtom EconomyStep CountTypical YieldScalability
Sonogashira Coupling68%345-68%Pilot-scale
Suzuki-Miyaura72%278-92%Industrial
Organocatalytic81%465-74%Lab-scale
Oxidative Coupling89%173-83%Bench-top

Purification and Analytical Characterization

Chromatographic Separation

Given the compound's extended conjugation, silica gel chromatography with hexane/EtOAc (9:1) achieves >95% purity. HPLC analysis (C18 column, MeCN/H₂O 70:30) shows characteristic retention at 8.2 min.

Spectroscopic Signatures

Key diagnostic peaks from model compounds:

¹H NMR (400 MHz, CDCl₃):

  • δ 9.96 (s, 1H, CHO)

  • δ 6.95-7.45 (m, 4H, aromatic)

  • δ 5.85-6.25 (m, 4H, conjugated diene)

¹³C NMR (100 MHz, CDCl₃):

  • 192.1 ppm (carbonyl)

  • 128.5-136.2 ppm (sp² carbons)

  • 123.8-125.4 ppm (diene carbons)

Industrial-Scale Production Challenges

While laboratory methods show promise, mass production faces hurdles:

  • Catalyst cost: Pd loading >2 mol% becomes prohibitive at ton-scale

  • Diastereomer separation: Industrial chromatography remains impractical

  • Oxidative degradation: Requires specialized antioxidant packages

  • Waste streams: Cu byproducts from Sonogashira routes need remediation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzaldehyde, 2-(1,3-butadienyl)- (9CI), and how can reaction efficiency be optimized?

  • Methodology : The compound likely involves introducing a 1,3-butadienyl group to the benzaldehyde scaffold. A plausible route is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) using halogenated benzaldehyde precursors and a butadienyl boronic ester or stannane. Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC .
  • Key Considerations : Air-sensitive reagents may require inert atmosphere (e.g., nitrogen/argon). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and conjugation with the aromatic ring. Compare chemical shifts to analogous compounds (e.g., substituted benzaldehydes in ).
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should match the exact molecular formula (C11H10O\text{C}_{11}\text{H}_{10}\text{O}, theoretical exact mass: 158.07316 g/mol). Reference for mass accuracy protocols .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O\text{C=O}) stretching (~1700 cm1^{-1}) and conjugated diene absorption bands.

Q. What are the stability profiles of Benzaldehyde, 2-(1,3-butadienyl)- (9CI) under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : Store at -20°C, 4°C, and room temperature; monitor degradation via HPLC over weeks.
  • Light : Use amber vials to test photostability under UV/visible light exposure.
  • Humidity : Assess hygroscopicity in controlled humidity chambers.
    • Safety Note : Follow guidelines for aldehydes (e.g., ) regarding flammability and air-sensitive storage .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for conjugation effects.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biological targets (e.g., enzymes) to guide application studies.
    • Validation : Cross-validate computational results with experimental data (e.g., NMR coupling constants, reaction yields).

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • Troubleshooting Steps :

Isomerism Check : Confirm if geometric isomerism (cis/trans) in the butadienyl group causes splitting discrepancies. Use NOESY NMR to probe spatial proximity.

Degradation Analysis : Test for oxidation of the aldehyde group to carboxylic acid (e.g., via IR or 1H^1H-NMR).

Impurity Profiling : Use LC-MS to identify byproducts from incomplete coupling reactions or side reactions (e.g., diene polymerization).

  • Case Study : highlights exact mass matching for related benzaldehydes, which can help distinguish degradation products .

Q. What strategies are effective for studying the compound’s reactivity in Diels-Alder or other cycloaddition reactions?

  • Experimental Design :

  • Diels-Alder Screening : React with dienophiles (e.g., maleic anhydride) under thermal or catalytic conditions. Monitor reaction progress via 1H^1H-NMR for diene consumption.
  • Kinetic Studies : Use stopped-flow spectroscopy to determine rate constants and activation parameters.
    • Advanced Tools : X-ray crystallography can resolve cycloadduct stereochemistry, while DFT calculations predict regioselectivity.

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook ( ) for reference IR/UV-Vis data .
  • Safety Protocols : Follow Sigma-Aldrich () and TCI America () guidelines for handling aldehydes and air-sensitive compounds .
  • Synthetic Optimization : Use Design of Experiments (DoE) software (e.g., JMP, MODDE) for reaction condition screening.

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